

Spectroscopic and Synthetic Profile of 2-Isopropyl-6-methylphenyl isothiocyanate: A Technical Guide

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Compound of Interest

Compound Name: 2-Isopropyl-6-methylphenyl
isothiocyanate

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This technical document provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for **2-Isopropyl-6-methylphenyl isothiocyanate** (CAS No. 306935-86-4). This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted spectroscopic values to aid in the characterization of this compound.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **2-Isopropyl-6-methylphenyl isothiocyanate**. These values are calculated based on computational models and typical spectroscopic behavior of related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.20 - 7.30	m	3H	Ar-H
~3.10	sept	1H	-CH(CH ₃) ₂
~2.25	s	3H	Ar-CH ₃
~1.20	d	6H	-CH(CH ₃) ₂

Predicted in CDCl₃ at 400 MHz. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~148.0	Ar-C-NCS
~135.0	C-NCS
~132.0	Ar-C-CH(CH ₃) ₂
~130.0	Ar-C-CH ₃
~128.0 - 129.0	Ar-CH
~30.0	-CH(CH ₃) ₂
~23.0	-CH(CH ₃) ₂
~18.0	Ar-CH ₃

Predicted in CDCl₃. The isothiocyanate carbon signal may be broad or difficult to observe.

Table 3: Expected Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2100 - 2200	Strong, sharp	Asymmetric stretch of -N=C=S
~2960 - 2870	Medium	C-H stretch (aliphatic)
~3050 - 3010	Medium	C-H stretch (aromatic)
~1600, ~1470	Medium	C=C stretch (aromatic ring)
~1380, ~1365	Medium	C-H bend (isopropyl gem-dimethyl)

Table 4: Expected Mass Spectrometry (MS) Data

m/z	Interpretation
191	[M] ⁺ (Molecular Ion)
176	[M - CH ₃] ⁺
148	[M - C ₃ H ₇] ⁺
133	[M - NCS] ⁺
118	[M - NCS - CH ₃] ⁺

Expected for Electron Ionization (EI-MS). Fragmentation patterns can vary based on ionization method and conditions.

Experimental Protocols

Synthesis of 2-Isopropyl-6-methylphenyl isothiocyanate

A general and effective method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide, followed by desulfurization.[\[1\]](#)[\[2\]](#)

Materials:

- 2-Isopropyl-6-methylaniline

- Carbon disulfide (CS_2)
- Triethylamine (NEt_3) or another suitable base
- Tosyl chloride (TsCl) or a similar desulfurizing agent
- Dichloromethane (CH_2Cl_2) or another suitable solvent
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

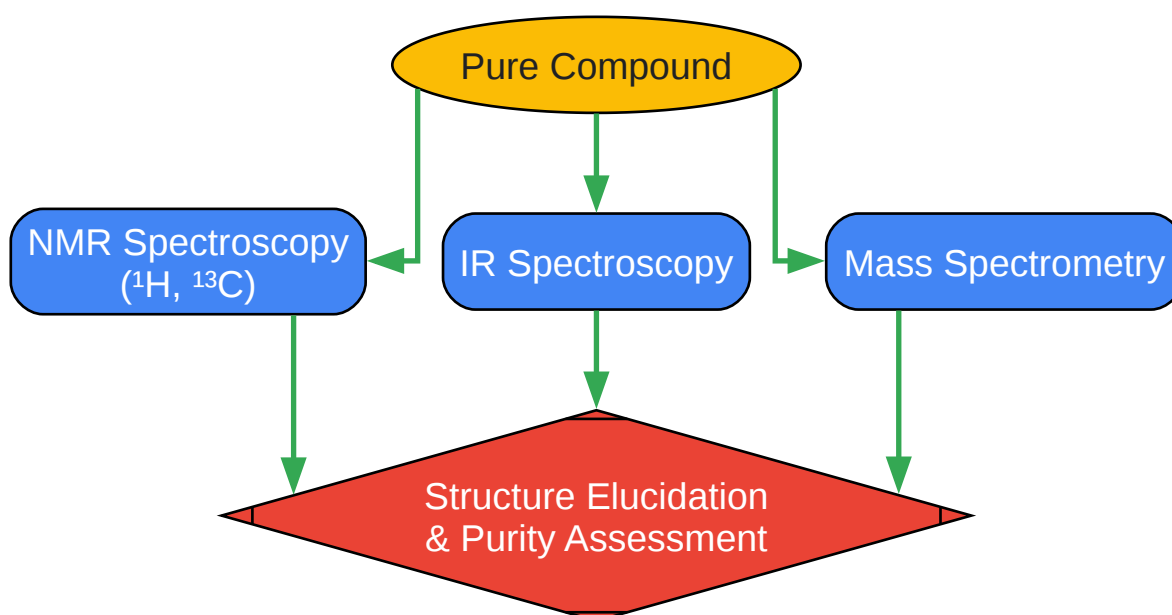
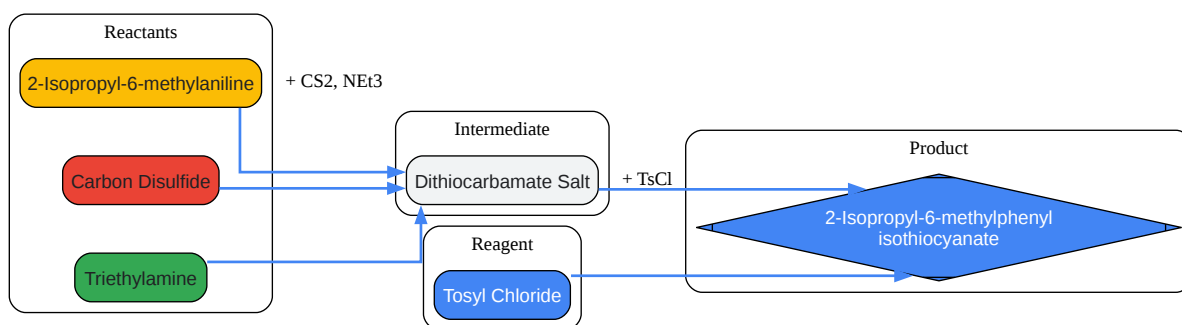
Procedure:

- To a solution of 2-isopropyl-6-methylaniline (1 equivalent) in dichloromethane, add triethylamine (2 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring the formation of the dithiocarbamate salt intermediate by thin-layer chromatography (TLC).
- Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.
- Add a solution of tosyl chloride (1.1 equivalents) in dichloromethane dropwise.
- Let the reaction stir at room temperature overnight.
- Quench the reaction by adding saturated aqueous sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield **2-isopropyl-6-methylphenyl isothiocyanate**.

Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.



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References

- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
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